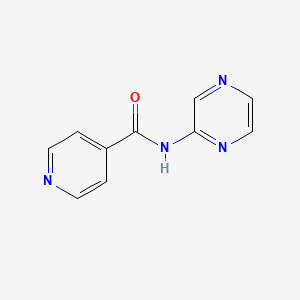
6-(2-hydroxyphenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2-hydroxyphenyl)hexanoic acid” is a compound that is not widely documented in the literature. The closest compounds found are “6-(4-Hydroxyphenyl)hexanoic acid” and “2-Hydroxyphenylacetic acid”. The former has a molecular weight of 208.26 and the latter is a metabolite of phenylalanine .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “6-(2-Hydroxyphenyl)-2-thiouracil” and its derivatives were synthesized by the reactions of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Another study reported a green route for the production of 6-hydroxyhexanoic acid from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6-(2-hydroxyphenyl)hexanoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Bromohexane", "Sodium hydroxide", "Sodium borohydride", "Sodium hydroxide", "Sodium hypochlorite", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "6-bromo-2-hydroxyphenylacetic acid" ], "Reaction": [ "Step 1: Bromination of hexane using bromine in the presence of a catalyst to obtain 6-bromohexane.", "Step 2: Reaction of 6-bromohexane with sodium hydroxide to form 6-hydroxyhexanoic acid.", "Step 3: Reduction of 6-hydroxyhexanoic acid using sodium borohydride to obtain 6-hydroxyhexanol.", "Step 4: Oxidation of 6-hydroxyhexanol using sodium hypochlorite in the presence of sodium hydroxide to form 6-hydroxyhexanal.", "Step 5: Aldol condensation of 6-hydroxyhexanal with 2-hydroxybenzaldehyde in the presence of sodium hydroxide to form 6-(2-hydroxyphenyl)hexanal.", "Step 6: Reduction of 6-(2-hydroxyphenyl)hexanal using sodium borohydride to obtain 6-(2-hydroxyphenyl)hexanol.", "Step 7: Oxidation of 6-(2-hydroxyphenyl)hexanol using sodium hypochlorite in the presence of sodium hydroxide to form 6-(2-hydroxyphenyl)hexanoic acid.", "Step 8: Neutralization of the reaction mixture using sodium bicarbonate and acidification using hydrochloric acid to obtain 6-(2-hydroxyphenyl)hexanoic acid.", "Step 9: Purification of the product using recrystallization and drying to obtain pure 6-(2-hydroxyphenyl)hexanoic acid." ] } | |
Numéro CAS |
100257-13-4 |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



